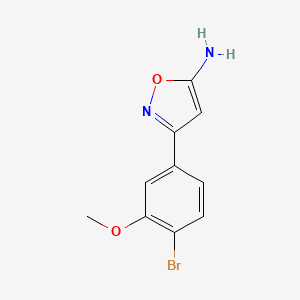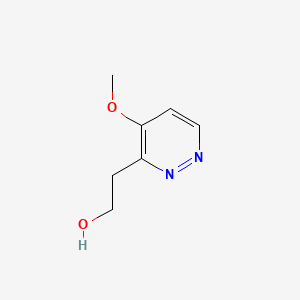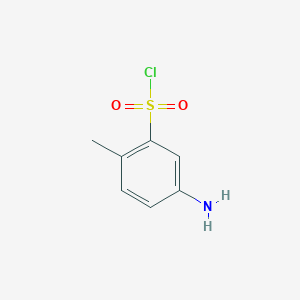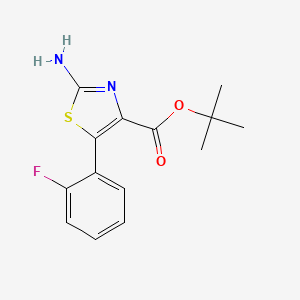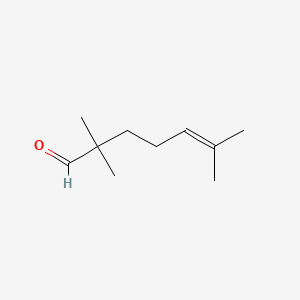
2,2,6-Trimethylhept-5-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,6-Trimethylhept-5-enal is an organic compound with the molecular formula C10H18O It is a type of aldehyde characterized by the presence of a double bond and three methyl groups attached to the heptane chain
準備方法
Synthetic Routes and Reaction Conditions
2,2,6-Trimethylhept-5-enal can be synthesized through several methods. One common approach involves the aldol condensation of 2,2,6-trimethylheptanal with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2,2,6-trimethylhept-5-en-2-one. This process utilizes a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the reduction of the ketone to the corresponding aldehyde.
化学反応の分析
Types of Reactions
2,2,6-Trimethylhept-5-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in this compound can undergo electrophilic addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) or hydrogen bromide (HBr) in acetic acid.
Major Products Formed
Oxidation: 2,2,6-Trimethylheptanoic acid.
Reduction: 2,2,6-Trimethylhept-5-en-1-ol.
Substitution: 2,2,6-Trimethyl-5-bromoheptanal.
科学的研究の応用
2,2,6-Trimethylhept-5-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of fragrances and flavoring agents due to its distinct aroma.
作用機序
The mechanism of action of 2,2,6-Trimethylhept-5-enal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the compound’s double bond allows it to participate in various addition reactions, further influencing its biological effects.
類似化合物との比較
Similar Compounds
- 2,2,6-Trimethylheptanal
- 2,2,6-Trimethylhept-5-en-2-one
- 2,2,6-Trimethylheptanoic acid
Uniqueness
2,2,6-Trimethylhept-5-enal is unique due to its specific structure, which combines an aldehyde group with a double bond and multiple methyl groups
特性
CAS番号 |
52279-00-2 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
2,2,6-trimethylhept-5-enal |
InChI |
InChI=1S/C10H18O/c1-9(2)6-5-7-10(3,4)8-11/h6,8H,5,7H2,1-4H3 |
InChIキー |
IHUYETNQLCGWSV-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(C)(C)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(Tert-butoxy)carbonyl]amino}-2-[1-(difluoromethyl)cyclopropyl]aceticacid](/img/structure/B13559135.png)

![3-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride](/img/structure/B13559145.png)
![Rac-ethyl(3as,6as)-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13559151.png)
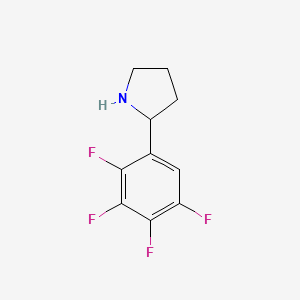
![4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxyphenol](/img/structure/B13559171.png)
![rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane](/img/structure/B13559177.png)

![2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one,Mixtureofdiastereomers](/img/structure/B13559183.png)
